7-Bromo-8-fluoroquinoline

Übersicht

Beschreibung

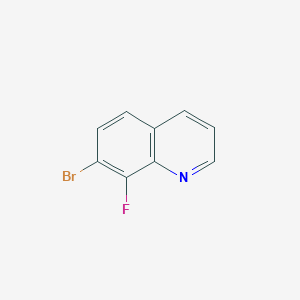

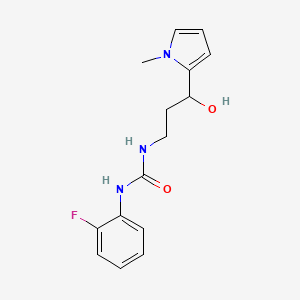

7-Bromo-8-fluoroquinoline is a chemical compound with the CAS Number: 1375107-95-1 . It has a molecular weight of 226.05 and its IUPAC name is 7-bromo-8-fluoroquinoline . It is typically stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The molecular formula of 7-Bromo-8-fluoroquinoline is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H .Physical And Chemical Properties Analysis

7-Bromo-8-fluoroquinoline is a solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 , a boiling point of 295.7±20.0 °C at 760 mmHg , and a flash point of 132.6±21.8 °C .Wissenschaftliche Forschungsanwendungen

Medicine: Antimalarial and Antineoplastic Applications

7-Bromo-8-fluoroquinoline has been utilized in the synthesis of compounds with significant antimalarial and antineoplastic activities. The quinoline ring system, which includes 7-Bromo-8-fluoroquinoline, is a common structure in synthetic antimalarial drugs like fluoroquine and mefloquine . Additionally, some quinolines have shown promise in transplantation medicine , as well as in the treatment of rheumatic arthritis and psoriasis due to their antineoplastic properties .

Agriculture: Pesticides and Growth Regulators

In agriculture, fluorinated quinolines, which include derivatives like 7-Bromo-8-fluoroquinoline, are used in the development of pesticides and growth regulators . Their incorporation into agricultural chemicals is due to their ability to interact with various biological pathways in pests, providing effective control and management.

Liquid Crystals: Display Technologies

7-Bromo-8-fluoroquinoline derivatives are components in the synthesis of liquid crystals . These materials are crucial for modern display technologies, including LCD screens, due to their unique optical and electrical properties that can be manipulated under an electric field.

Enzyme Inhibition: Antibacterial and Antiviral Agents

The compound’s role in enzyme inhibition makes it valuable in the development of antibacterial and antiviral agents . By inhibiting specific enzymes required for bacterial and viral replication, derivatives of 7-Bromo-8-fluoroquinoline can be potent inhibitors, leading to new treatments for infectious diseases.

Antibacterial Activity: Drug Development

7-Bromo-8-fluoroquinoline is involved in the synthesis of fluoroquinolones, a class of antibiotics known for their broad-spectrum antibacterial activity . These antibiotics are effective against a wide range of bacteria by interfering with DNA replication and transcription, making them powerful tools in combating bacterial infections.

Antiviral Activity: Treatment of Viral Infections

Compounds derived from 7-Bromo-8-fluoroquinoline have been studied for their antiviral activities . Their potential to disrupt viral life cycles makes them candidates for the treatment of various viral infections, contributing to the field of antiviral drug development.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

Quinoline-based compounds, which 7-bromo-8-fluoroquinoline belongs to, are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Quinoline-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.

Result of Action

Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .

Eigenschaften

IUPAC Name |

7-bromo-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAZGUVDWLARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-8-fluoroquinoline | |

CAS RN |

1375107-95-1 | |

| Record name | 7-bromo-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)

![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)

![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)

![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)

![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)